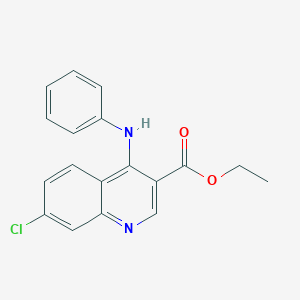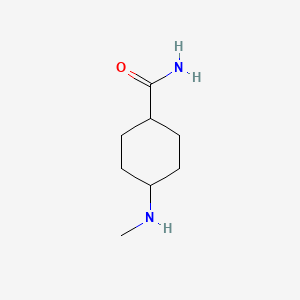
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclohexane ring substituted with a methylamino group and a carboxamide group, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a readily available and simple raw material.
Amination: The cyclohexanone undergoes amination to introduce the methylamino group. This step often involves the use of methylamine under controlled conditions.
Carboxylation: The next step is the introduction of the carboxamide group. This can be achieved through a reaction with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often using catalysts and specific solvents to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A precursor in the synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide.
Methylcyclohexane: Shares a similar cyclohexane ring structure but lacks the functional groups present in the target compound.
Cyclohexane-1,2-dicarboxylic anhydride: Another cyclohexane derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a methylamino group and a carboxamide group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
4-(methylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h6-7,10H,2-5H2,1H3,(H2,9,11) |
InChI-Schlüssel |
ABHRRTQBUAHCFY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC(CC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
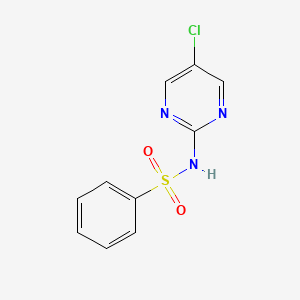
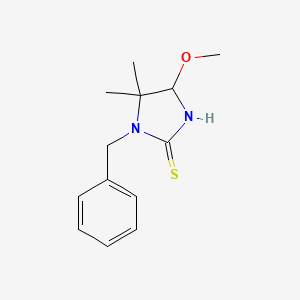
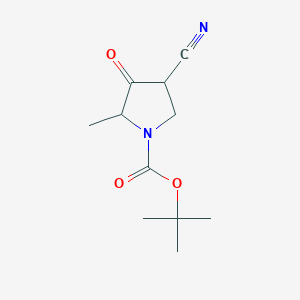
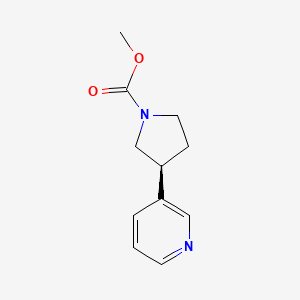
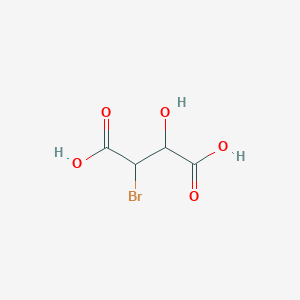
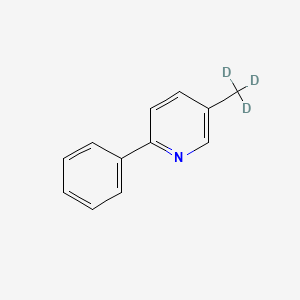
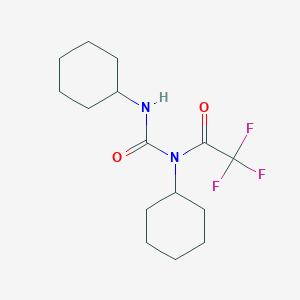
![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
